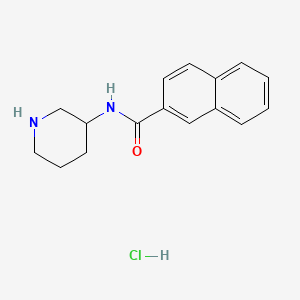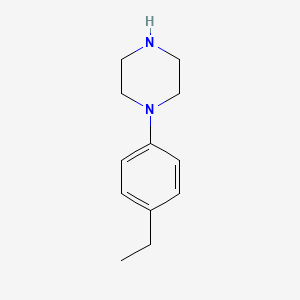
1-(4-Ethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)piperazine is an organic compound with the CAS Number: 68104-58-5 . It has a molecular weight of 190.29 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 190.29 . It is stored at room temperature and hasWissenschaftliche Forschungsanwendungen
Insecticides and Pesticides
- Insecticide Research : The compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), which shares structural similarities with 1-(4-Ethylphenyl)piperazine, has been investigated for its use as a lead compound in novel insecticides. Research indicated its potential in controlling armyworm, Pseudaletia separata, due to its growth-inhibiting and larvicidal activities. This investigation provides insights into the utility of piperazine derivatives in pest control applications (Cai et al., 2010).
Medical Imaging and Neurotransmission Studies
- Positron Emission Tomography (PET) Studies : Piperazine derivatives, specifically those resembling this compound, have been used in the development of PET radioligands. These compounds aid in studying serotonergic neurotransmission, providing insights into various neurological and psychiatric conditions. [(18)F]p-MPPF is an example of such a compound used for PET studies (Plenevaux et al., 2000).
Therapeutic Research in Central Nervous System Disorders
- Central Pharmacological Activity : Piperazine derivatives are important in researching central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic treatments. The central pharmacological activity of these compounds primarily involves the activation of the monoamine pathway, suggesting their potential in treating various central nervous system disorders (Brito et al., 2018).
Cancer Research
- Antitumor Activity : Research has explored the synthesis of novel 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine groups. These compounds exhibited promising antitumor activities, indicating the potential of piperazine derivatives in developing cancer therapies (Ding et al., 2016).
Material Science and Flame Retardants
- Flame Retardant Applications : Piperazine-phosphonates derivatives have been investigated for their potential as flame retardants in cotton fabric. The thermal decomposition reactions of these treated fabrics provide insights into the utility of piperazine derivatives in enhancing fire resistance in textiles (Nguyen et al., 2014).
Wirkmechanismus
While the specific mechanism of action for 1-(4-Ethylphenyl)piperazine is not mentioned in the search results, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGLGNGUCOPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)
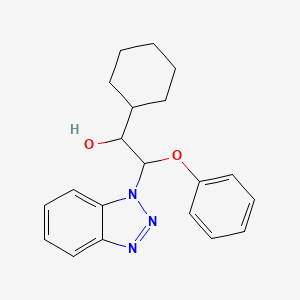
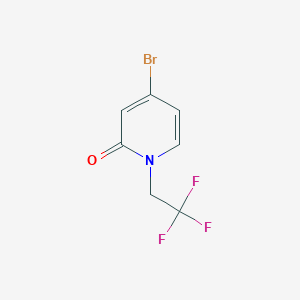

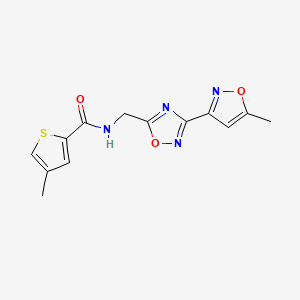

![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)


![(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2667443.png)
![7-(butyrylamino)-N,N-dimethyl-2-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2667444.png)
